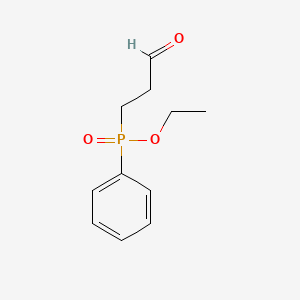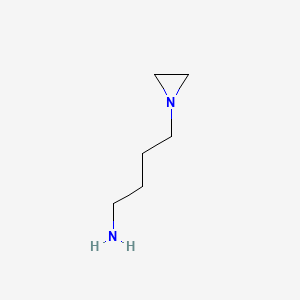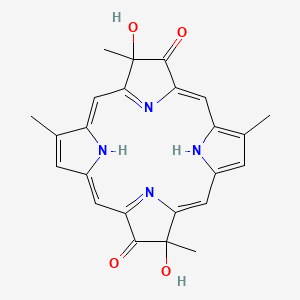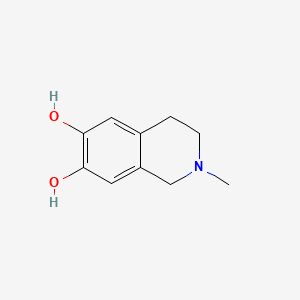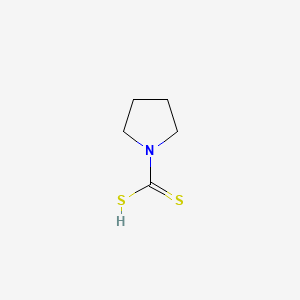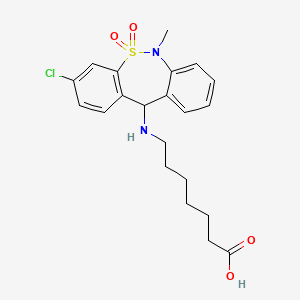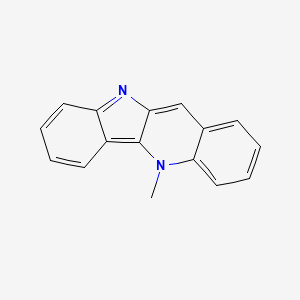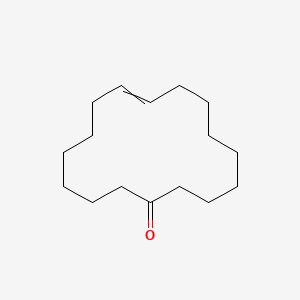
8-环十六碳烯-1-酮
概述
描述
8-Cyclohexadecen-1-one is an organic compound with the molecular formula C16H28O. It is a macrocyclic ketone, characterized by a 16-carbon ring structure with a double bond at the eighth position and a ketone group at the first position. This compound is known for its musky odor and is widely used in the fragrance industry .
科学研究应用
8-Cyclohexadecen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
Target of Action
This compound is a complex molecule and its interaction with biological systems is likely multifaceted .
Mode of Action
It is known to be a mixture of isomers consisting of cyclohexadecane-1,2-dione . .
Biochemical Pathways
It has been shown to enhance the activity of wst-8 in reconstituted systems with dietary concentrations
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Cyclohexadecen-1-one are not well-documented. Information on its bioavailability is also limited. It is known that the compound is a colourless to pale yellow clear liquid or crystallized substance .
Result of Action
It is known to enhance the activity of wst-8 in reconstituted systems with dietary concentrations
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Cyclohexadecen-1-one. For instance, it has been suggested that this compound may be toxic to wildlife and may have long-lasting effects on aquatic life . This could potentially affect the compound’s action and efficacy in environmental contexts.
生化分析
Biochemical Properties
8-Cyclohexadecen-1-one plays a significant role in biochemical reactions, particularly in the formation of inclusion complexes with other molecules. It interacts with enzymes such as cyclodextrin glycosyltransferase, which catalyzes the conversion of starch into cyclodextrins. The compound forms a complex with gamma-cyclodextrin, enhancing its yield and selectivity . Additionally, 8-Cyclohexadecen-1-one has been shown to enhance the activity of certain enzymes in reconstituted systems .
Cellular Effects
8-Cyclohexadecen-1-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the activity of wst-8 in reconstituted systems, which suggests its potential impact on cellular metabolism . Furthermore, the compound’s interaction with olfactory receptors indicates its role in cell signaling pathways related to odor perception.
Molecular Mechanism
The molecular mechanism of 8-Cyclohexadecen-1-one involves its interaction with olfactory receptors, triggering odor perception. The presence of a conjugated double bond in its structure may contribute to its binding affinity with these receptors. Additionally, the compound’s ability to form inclusion complexes with gamma-cyclodextrin suggests a mechanism involving non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Cyclohexadecen-1-one have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound is known to be relatively stable, with a boiling point of 341.32°C and a melting point of 53.15°C Its stability allows for consistent results in in vitro and in vivo studies
Dosage Effects in Animal Models
Studies on the dosage effects of 8-Cyclohexadecen-1-one in animal models have shown that its impact varies with different dosages. At lower doses, the compound enhances enzyme activity and cellular metabolism without significant adverse effects . At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in experimental settings.
Metabolic Pathways
8-Cyclohexadecen-1-one is involved in metabolic pathways related to the formation of inclusion complexes with cyclodextrins. It interacts with enzymes such as cyclodextrin glycosyltransferase, which catalyzes the production of gamma-cyclodextrin from starch . The compound’s role in enhancing enzyme activity suggests its involvement in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
Within cells and tissues, 8-Cyclohexadecen-1-one is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution across cellular compartments . The compound’s ability to form inclusion complexes also influences its localization and accumulation within specific tissues.
Subcellular Localization
8-Cyclohexadecen-1-one is localized within various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. Its hydrophobic nature and ability to form inclusion complexes with cyclodextrins suggest that it may be directed to specific organelles through targeting signals and post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: 8-Cyclohexadecen-1-one can be synthesized through various methods, including:
Metathesis Reactions: This involves the reaction of unsaturated fatty acids with aldehydes or ketones, followed by cyclization and reduction steps.
Oxidation and Acylation: The compound can also be prepared by oxidizing appropriate precursors and then acylating the resulting product.
Industrial Production Methods: In industrial settings, 8-Cyclohexadecen-1-one is produced using large-scale metathesis reactions. The process involves the use of catalysts to enhance the yield and selectivity of the desired product .
Types of Reactions:
Oxidation: 8-Cyclohexadecen-1-one can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form saturated ketones.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of 8-Cyclohexadecen-1-one.
Reduction: Saturated ketones.
Substitution: Substituted derivatives with different functional groups.
相似化合物的比较
- Cyclohexadecane-1,2-dione
- Cyclododecanone
- Cyclopentadecanone
Comparison: 8-Cyclohexadecen-1-one is unique due to its specific ring size and the position of the double bond and ketone group. Compared to cyclododecanone and cyclopentadecanone, it has a larger ring structure, which contributes to its distinct musky odor and potential biological activities .
属性
CAS 编号 |
3100-36-5 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC 名称 |
(8E)-cyclohexadec-8-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2H,3-15H2/b2-1+ |
InChI 键 |
ZGEHHVDYDNXYMW-OWOJBTEDSA-N |
SMILES |
C1CCCC=CCCCCCCC(=O)CCC1 |
手性 SMILES |
C1CCC/C=C/CCCCCCC(=O)CCC1 |
规范 SMILES |
C1CCCC=CCCCCCCC(=O)CCC1 |
Key on ui other cas no. |
3100-36-5 |
物理描述 |
Liquid |
Pictograms |
Environmental Hazard |
同义词 |
cyclohexadec-8-en-1-one |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the bioaccumulative potential of 8-Cyclohexadecen-1-one?
A: Research suggests that 8-Cyclohexadecen-1-one, a fragrance ingredient, exhibits bioaccumulation potential. A study evaluating bioconcentration factors (BCFs) in rainbow trout found that 8-Cyclohexadecen-1-one had a BCF ranging from 238 L kg-1 to 1147 L kg-1. [] This indicates that 8-Cyclohexadecen-1-one can accumulate in organisms to levels higher than those found in the environment.
Q2: How does the structure of 8-Cyclohexadecen-1-one relate to its antitumor activity?
A: The presence of a double bond in the macrocyclic ketone structure of 8-Cyclohexadecen-1-one appears to be crucial for its antitumor and anti-invasive properties. A study comparing various macrocyclic ketones found that those with a double bond, especially 8-Cyclohexadecen-1-one, exhibited stronger carcinostatic and invasion-inhibitory effects than their saturated counterparts. [] The researchers suggest that this activity may be linked to the compound's surface activity on cell membranes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzodioxol-5-yl)-1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1217384.png)
![6-methoxy-3-[[2-oxolanylmethyl-[1-[1-(phenylmethyl)-5-tetrazolyl]propyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1217385.png)

![7-Formyl-12,14-dimethyl-17-oxo-4-(prop-1-en-2-yl)-11,16,18,19-tetraoxapentacyclo[12.2.2.1~6,9~.0~1,15~.0~10,12~]nonadeca-6,8-dien-2-yl acetate](/img/structure/B1217388.png)

